molecular formula C20H23BrN2O4S B11499140 4-bromo-2-ethoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide

4-bromo-2-ethoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide

Cat. No.: B11499140
M. Wt: 467.4 g/mol
InChI Key: DLCCEOHUUQLXCM-UHFFFAOYSA-N
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Description

4-BROMO-2-ETHOXY-N-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE is a complex organic compound that features a combination of bromine, ethoxy, methoxy, and indole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-2-ETHOXY-N-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE typically involves multiple steps, including electrophilic aromatic substitution and coupling reactionsThe indole moiety is then introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

4-BROMO-2-ETHOXY-N-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions, including palladium and copper catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

4-BROMO-2-ETHOXY-N-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-BROMO-2-ETHOXY-N-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety, in particular, is known to bind with high affinity to multiple receptors, influencing various biological processes. This compound may act by modulating enzyme activity, altering signal transduction pathways, or interacting with nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-BROMO-2-ETHOXY-N-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C20H23BrN2O4S

Molecular Weight

467.4 g/mol

IUPAC Name

4-bromo-2-ethoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide

InChI

InChI=1S/C20H23BrN2O4S/c1-4-27-19-11-14(21)5-8-20(19)28(24,25)22-10-9-16-13(2)23-18-7-6-15(26-3)12-17(16)18/h5-8,11-12,22-23H,4,9-10H2,1-3H3

InChI Key

DLCCEOHUUQLXCM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)Br)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)OC)C

Origin of Product

United States

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